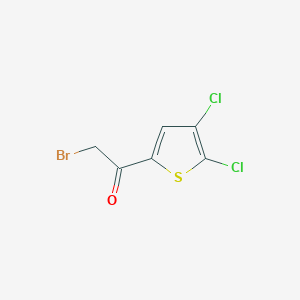![molecular formula C7H8BN3O2 B13664127 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by borylation using boron reagents such as boronic acids or boronate esters .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core .
Applications De Recherche Scientifique
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various cellular pathways, including those involved in cancer progression and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different positioning of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with distinct biological activities.
3-Deazaneplanocin A: Contains the imidazo[4,5-c]pyridine core and is known for its antiviral and anticancer properties.
Uniqueness
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms .
Propriétés
Formule moléculaire |
C7H8BN3O2 |
|---|---|
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
(3-methylimidazo[4,5-c]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4,12-13H,1H3 |
Clé InChI |
GXBCGHZPAXRPLM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CC2=C1N=CN2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)



![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)

![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)

